![molecular formula C20H26Cl4N2O3 B2514727 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474264-05-6](/img/structure/B2514727.png)
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride" is a chemically synthesized molecule that appears to be structurally related to various piperazine derivatives, which have been studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in drug design, as they can be modified to target a wide range of biological receptors and transporters .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic building blocks such as phenols and piperazine itself. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . This suggests that the synthesis of the compound may also involve similar protection and deprotection strategies, along with the use of substituted phenols and piperazine as starting materials.
Molecular Structure Analysis
Spectroscopic techniques such as NMR are crucial for the structural elucidation of piperazine derivatives. For example, complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using techniques like DEPT, H-H COSY, HMQC, and HMBC . These methods allow for a detailed understanding of the molecular structure, including the arrangement of atoms and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a methoxy group, as seen in some related compounds, can influence the electronic properties of the molecule and affect its reactivity . Additionally, the substitution pattern on the phenyl ring can also play a role in the chemical behavior of these compounds, potentially affecting their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using spectroscopic and computational methods. For instance, FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, have been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . Such studies provide insights into the stability, charge distribution, and potential energy distribution within the molecule, which are important for understanding how the compound interacts with its environment and biological targets.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibited good or moderate activities against test microorganisms, indicating potential for antimicrobial application (H. Bektaş et al., 2007).
Asymmetric Synthesis and Drug Development
Efficient asymmetric synthesis methods have been developed for compounds containing similar structural features, highlighting their importance in the synthesis of anxiolytic drugs and suggesting potential for drug development applications (A. Narsaiah & B. Nagaiah, 2010).
Pharmacological Evaluation for Antidepressant and Antianxiety Activities
Certain novel derivatives structurally related to the compound have shown significant antidepressant and antianxiety activities in pharmacological evaluations. These findings imply potential research applications in the development of treatments for mood disorders (J. Kumar et al., 2017).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of related compounds, including their hydrochloride salts, have been explored, providing a foundation for further research into the chemical properties and potential applications of 1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride (Pavlína Marvanová et al., 2016).
Anticancer Activity
Research on analog compounds has also investigated their potential anticancer activities, with some compounds showing promise as inhibitors of tumor DNA methylation, suggesting a potential application in cancer research (N. Hakobyan et al., 2020).
properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-18-5-3-16(4-6-18)24-10-8-23(9-11-24)13-17(25)14-27-20-7-2-15(21)12-19(20)22;;/h2-7,12,17,25H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNQPDJAYBAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)
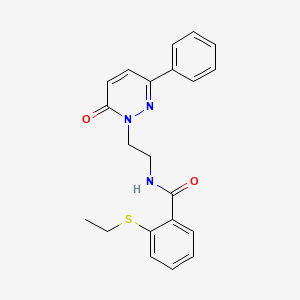
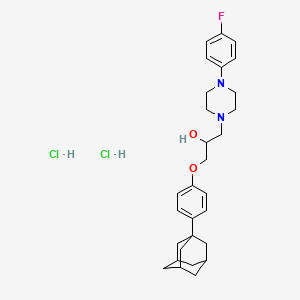

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
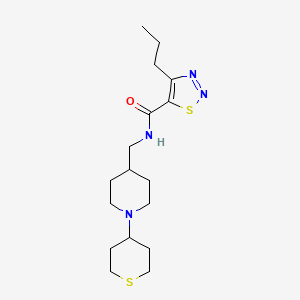
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

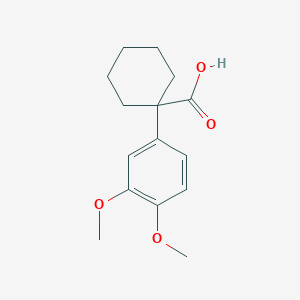
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
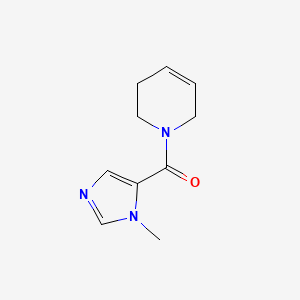
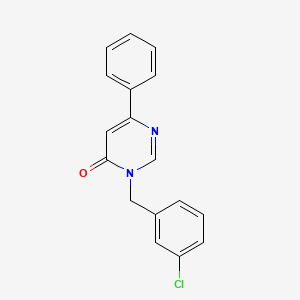
![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)